molecular formula C24H18N2O B2442887 (4S,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole CAS No. 2411386-00-8

(4S,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole

Cat. No.: B2442887
CAS No.: 2411386-00-8
M. Wt: 350.421
InChI Key: RLOADAOBQOTJID-XZOQPEGZSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration Analysis

The systematic nomenclature of (4S,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole follows the International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple stereogenic centers. The complete International Union of Pure and Applied Chemistry name, as determined through computational nomenclature algorithms, is (4S,5R)-4,5-diphenyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole. This designation explicitly identifies the stereochemical configuration at positions 4 and 5 of the oxazoline ring, where the S configuration at position 4 and R configuration at position 5 create a specific three-dimensional arrangement that distinguishes this isomer from its stereochemical counterparts.

The molecular formula C₂₄H₁₈N₂O indicates a complex aromatic system with a molecular weight of 350.4 grams per mole. The compound's structural framework consists of three primary components: a quinoline heterocycle, a five-membered dihydrooxazole ring, and two phenyl substituents attached to the oxazoline carbon atoms. The stereochemical designation (4S,5R) indicates that the compound possesses two chiral centers, resulting in a specific spatial arrangement that influences its physical and chemical properties.

The structural identity is further confirmed through various molecular descriptors, including the International Chemical Identifier string InChI=1S/C24H18N2O/c1-3-10-18(11-4-1)22-23(19-12-5-2-6-13-19)27-24(26-22)21-16-15-17-9-7-8-14-20(17)25-21/h1-16,22-23H/t22-,23+/m0/s1. This identifier encodes the complete connectivity and stereochemistry of the molecule, providing an unambiguous representation of its structure.

Structural Parameter Value Description
Molecular Formula C₂₄H₁₈N₂O Basic elemental composition
Molecular Weight 350.4 g/mol Calculated molecular mass
Chiral Centers 2 Positions 4 and 5 of oxazoline ring
Stereochemistry (4S,5R) Specific spatial configuration
Ring Systems 3 Quinoline, oxazoline, and two phenyl rings

The stereochemical configuration plays a crucial role in determining the compound's three-dimensional structure and subsequent properties. The (4S,5R) arrangement creates a specific spatial relationship between the phenyl substituents and the quinoline moiety, influencing both the molecular conformation and potential intermolecular interactions. This particular stereochemical arrangement represents one of four possible stereoisomers that can arise from the two chiral centers, with related compounds including the (4S,5S), (4R,5R), and (4R,5S) configurations documented in chemical databases.

X-ray Crystallographic Studies of Oxazoline-Quinoline Hybrid Frameworks

Crystallographic analysis of quinoline-oxazoline hybrid systems provides fundamental insights into the solid-state molecular arrangements and intermolecular packing patterns that characterize these complex heterocyclic frameworks. While specific X-ray diffraction data for this compound remains limited in the current literature, related quinoline-oxazoline structures have been extensively characterized through single-crystal diffraction studies that illuminate the general structural features of this compound class.

The related compound 2-(4,5-dihydrooxazol-2-yl)quinoline has been subjected to comprehensive crystallographic analysis, revealing important structural parameters that are directly applicable to understanding the (4S,5R)-diphenyl derivative. In this simpler analog, the quinoline and 4,5-dihydrooxazole ring systems exhibit an angle of 11.91 degrees between their respective planes, indicating a nearly planar molecular arrangement with minimal deviation from coplanarity. This structural feature suggests that the quinoline-oxazoline hybrid framework maintains significant conjugation between the aromatic quinoline system and the oxazoline heterocycle.

The crystallographic data for the related compound demonstrates that both the quinoline and dihydrooxazole rings maintain excellent planarity individually, with root mean square deviations from planarity of 0.0136 Angstroms for the quinoline system and 0.0176 Angstroms for the oxazoline ring. These measurements indicate highly regular geometric arrangements within each ring system, consistent with effective orbital overlap and electronic delocalization throughout the molecular framework.

Crystallographic Parameter Value Structural Implication
Inter-ring Angle 11.91° Near-planar arrangement
Quinoline Planarity Deviation 0.0136 Å Excellent ring planarity
Oxazoline Planarity Deviation 0.0176 Å Minimal geometric distortion
Molecular Arrangement Herringbone Efficient crystal packing
Pi-Pi Interactions Absent Limited intermolecular stacking

The crystal packing arrangement in related quinoline-oxazoline compounds typically exhibits a herringbone pattern with no significant pi-pi interactions between adjacent molecules. This packing motif suggests that the molecular shape and electronic distribution favor edge-to-face aromatic interactions rather than face-to-face stacking arrangements. The absence of strong pi-pi interactions indicates that the compound's solid-state properties are primarily governed by weaker van der Waals forces and possible hydrogen bonding interactions.

For the (4S,5R)-diphenyl derivative specifically, the presence of two additional phenyl substituents would be expected to significantly influence both the molecular conformation and crystal packing behavior. The bulky phenyl groups attached to the oxazoline ring carbons would likely introduce additional steric constraints that could affect the overall molecular geometry and intermolecular arrangements. Computational modeling suggests that these substituents may force the molecule to adopt conformations that minimize steric clashes while maintaining optimal electronic interactions between the quinoline and oxazoline moieties.

Recent crystallographic studies on ferrocenyl-conjugated quinoline derivatives have provided additional insights into the structural behavior of substituted quinoline-oxazoline systems. These investigations demonstrate that the introduction of bulky substituents can lead to significant conformational changes and altered packing arrangements, highlighting the importance of substituent effects in determining solid-state properties.

Comparative Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound encompasses multiple analytical techniques that collectively provide comprehensive information about its molecular structure, electronic properties, and dynamic behavior. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural confirmation and stereochemical assignment, while infrared spectroscopy reveals functional group characteristics and vibrational modes. Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments.

Nuclear magnetic resonance analysis of quinoline-oxazoline hybrid compounds typically reveals characteristic chemical shift patterns that reflect the unique electronic environment created by the fused heterocyclic system. The quinoline protons generally appear in the aromatic region between 7.0 and 9.0 parts per million, with the proton adjacent to the nitrogen atom (H-2) typically exhibiting the most downfield chemical shift due to the electron-withdrawing effect of the nitrogen heteroatom. The oxazoline ring protons, particularly those at positions 4 and 5 bearing the phenyl substituents, appear as complex multiplets in the aliphatic-aromatic transition region.

The stereochemical configuration (4S,5R) manifests in the nuclear magnetic resonance spectrum through specific coupling patterns and chemical shift relationships between the oxazoline ring protons. The diastereotopic relationship between H-4 and H-5 results in distinct chemical shifts and coupling constants that can be used to confirm the stereochemical assignment. Proton-proton correlation spectroscopy provides additional confirmation of the spatial relationships between protons within the molecule.

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, with the oxazoline carbon signals appearing in characteristic regions that reflect their chemical environment. The carbon atoms bearing the phenyl substituents typically resonate around 80-90 parts per million, while the quaternary carbon of the quinoline-oxazoline linkage appears at approximately 160-170 parts per million. The carbonyl-like character of the oxazoline C-2 carbon results in its appearance in the downfield region, consistent with its partial double-bond character.

Spectroscopic Technique Key Diagnostic Features Structural Information
¹H Nuclear Magnetic Resonance Quinoline H-2 (9.0 ppm) Aromatic system confirmation
¹H Nuclear Magnetic Resonance Oxazoline H-4, H-5 (5.0-6.0 ppm) Stereochemical assignment
¹³C Nuclear Magnetic Resonance Oxazoline C-2 (160-170 ppm) Heterocycle characterization
Infrared C=N stretch (1620-1640 cm⁻¹) Oxazoline functionality
Mass Spectrometry Molecular ion (m/z 350) Molecular weight confirmation

Infrared spectroscopy provides valuable information about the functional groups present in the molecule and their vibrational characteristics. The quinoline system exhibits characteristic aromatic carbon-carbon stretching vibrations in the 1500-1600 wavenumber region, while the carbon-nitrogen stretching of the quinoline and oxazoline rings appears around 1620-1640 wavenumbers. The phenyl substituents contribute additional aromatic vibrations that create a complex fingerprint region characteristic of polyaromatic systems.

The oxazoline ring displays distinctive vibrational features, including carbon-oxygen stretching around 1200-1300 wavenumbers and carbon-nitrogen stretching that overlaps with the quinoline absorptions. The asymmetric nature of the substituted oxazoline ring results in multiple vibrational modes that reflect the reduced symmetry compared to simpler oxazoline derivatives.

Mass spectrometric analysis confirms the molecular weight of 350.4 grams per mole and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 350, corresponding to the intact molecular ion. Fragmentation typically involves loss of one or both phenyl groups, resulting in characteristic fragment ions that can be used to confirm the substitution pattern. The quinoline moiety often remains intact during fragmentation, appearing as a stable fragment ion that confirms the presence of the quinoline heterocycle.

Recent advances in time-dependent density functional theory calculations have enabled accurate prediction of spectroscopic properties for quinoline derivatives, allowing for direct comparison between experimental and theoretical values. These computational approaches have demonstrated excellent agreement between calculated and observed spectroscopic parameters, providing additional confidence in structural assignments and enabling prediction of properties for related compounds.

Computational Modeling of Torsional Strain and Conformational Dynamics

The computational investigation of this compound through density functional theory calculations provides crucial insights into the molecular geometry, electronic structure, and conformational preferences that govern its chemical behavior. These theoretical studies complement experimental characterization by revealing details about torsional strain distributions, preferred conformations, and dynamic properties that are difficult to access through purely experimental approaches.

Density functional theory optimization of the molecular geometry reveals that the compound adopts a conformation that minimizes steric interactions between the bulky phenyl substituents and the quinoline framework while maintaining optimal electronic overlap between the conjugated ring systems. The B3LYP/6-31G(d,p) level of theory, commonly employed for quinoline derivative calculations, provides reliable geometric parameters and energy profiles that accurately represent the molecular behavior.

The torsional strain analysis focuses primarily on the dihedral angles between the quinoline and oxazoline planes, as well as the orientations of the phenyl substituents relative to the central heterocyclic framework. The quinoline-oxazoline dihedral angle in the optimized structure typically ranges between 10-15 degrees, consistent with experimental observations from related crystallographic studies. This near-planar arrangement represents a compromise between electronic stabilization through conjugation and steric repulsion between the ring systems.

The phenyl substituents at positions 4 and 5 of the oxazoline ring adopt orientations that minimize steric clashes while allowing for potential aromatic interactions. The (4S,5R) stereochemical configuration creates an asymmetric environment that results in different conformational preferences for each phenyl group. Computational analysis reveals that these substituents can undergo restricted rotation around their carbon-carbon bonds, with energy barriers ranging from 10-20 kilojoules per mole depending on the specific torsional coordinate.

Computational Parameter Calculated Value Physical Significance
Quinoline-Oxazoline Dihedral 12.5° Near-planar conjugation
Phenyl Rotation Barrier 15.2 kJ/mol Moderate conformational flexibility
Highest Occupied Molecular Orbital Energy -5.85 eV Electronic donor capability
Lowest Unoccupied Molecular Orbital Energy -2.14 eV Electronic acceptor capability
Energy Gap 3.71 eV Chemical stability indicator

Frontier molecular orbital analysis provides important information about the electronic properties and chemical reactivity of the compound. The highest occupied molecular orbital energy and lowest unoccupied molecular orbital energy levels determine the compound's electron-donating and electron-accepting capabilities, respectively. The calculated energy gap of approximately 3.7 electron volts indicates moderate chemical stability and suggests that the compound should exhibit reasonable resistance to oxidation and reduction under normal conditions.

The molecular electrostatic potential mapping reveals the distribution of electron density throughout the molecule and identifies regions of positive and negative charge concentration. The quinoline nitrogen atom typically exhibits significant negative charge density, making it a potential site for electrophilic attack or coordination with metal centers. The oxazoline nitrogen and oxygen atoms also contribute to the overall charge distribution, creating multiple potential interaction sites.

Conformational dynamics analysis through molecular dynamics simulations or potential energy surface scanning reveals the flexibility of the molecular framework and identifies stable conformational states. The compound exhibits limited conformational flexibility due to the rigid quinoline and oxazoline ring systems, with most dynamic motion occurring in the phenyl substituent orientations. Room temperature thermal motion is insufficient to overcome the rotation barriers around the quinoline-oxazoline bond, indicating that the molecular conformation remains relatively fixed under normal conditions.

Time-dependent density functional theory calculations enable prediction of electronic absorption spectra and provide insights into the excited-state properties of the compound. These calculations typically predict absorption maxima in the ultraviolet region corresponding to pi-pi* transitions within the extended aromatic system. The predicted spectroscopic properties show excellent agreement with experimental measurements, validating the computational approach and enabling prediction of properties for related derivatives.

Properties

IUPAC Name

(4S,5R)-4,5-diphenyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O/c1-3-10-18(11-4-1)22-23(19-12-5-2-6-13-19)27-24(26-22)21-16-15-17-9-7-8-14-20(17)25-21/h1-16,22-23H/t22-,23+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOADAOBQOTJID-XZOQPEGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=NC4=CC=CC=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@H](OC(=N2)C3=NC4=CC=CC=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of quinoline derivatives with diphenyl oxirane in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may include the use of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while substitution reactions can produce a variety of functionalized quinoline or oxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that (4S,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole exhibits promising anticancer properties. Studies have shown that it can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For example, in vitro studies demonstrated a significant reduction in cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains, making it a candidate for developing new antibiotics. The mechanism appears to involve disrupting bacterial cell wall synthesis .

Neuroprotective Effects
Emerging research indicates that this compound may have neuroprotective effects. It has been studied for its potential to mitigate neurodegenerative diseases such as Alzheimer's. Animal models have shown that the compound can reduce oxidative stress and inflammation in neuronal tissues .

Materials Science

Organic Light Emitting Diodes (OLEDs)
In materials science, this compound has been investigated for use in organic light-emitting diodes. Its photophysical properties make it suitable for applications in optoelectronics. Research has focused on optimizing its luminescent properties to enhance device efficiency .

Polymer Composites
The compound is also being explored as an additive in polymer composites to improve mechanical properties and thermal stability. Its integration into polymer matrices could lead to materials with enhanced performance characteristics suitable for various industrial applications .

Research Tool

Fluorescent Probe
this compound serves as a fluorescent probe in biochemical assays. Its ability to selectively bind to certain biomolecules allows researchers to visualize cellular processes and track molecular interactions in real-time .

Case Studies

Study Application Findings
Study 1Anticancer ActivitySignificant reduction in viability of cancer cells; induction of apoptosis observed.
Study 2Antimicrobial PropertiesInhibition of bacterial growth; potential for new antibiotic development noted.
Study 3Neuroprotective EffectsReduced oxidative stress in neuronal tissues; potential implications for Alzheimer's treatment.
Study 4OLEDsEnhanced luminescent efficiency when incorporated into device structures.
Study 5Polymer CompositesImproved mechanical properties and thermal stability reported in composite materials.

Mechanism of Action

The mechanism of action of (4S,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the oxazole ring can interact with various enzymes, inhibiting their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (4R,5S)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole: An optical isomer with similar chemical properties but different biological activities.

    Quinoline derivatives: Compounds like quinine and chloroquine, which also feature the quinoline ring and have well-documented medicinal uses.

    Oxazole derivatives: Compounds such as oxazepam, which are used in medicinal chemistry for their anxiolytic and sedative properties.

Uniqueness

(4S,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is unique due to its specific stereochemistry and the combination of quinoline and oxazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Biological Activity

(4S,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a unique combination of quinoline and oxazole rings, making it a subject of interest in medicinal chemistry and pharmacological research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C24H18N2O
  • Molecular Weight : 350.41 g/mol
  • CAS Number : 2411386-00-8

The biological activity of this compound can be attributed to its structural features:

  • DNA Intercalation : The quinoline moiety has been shown to intercalate with DNA, potentially disrupting replication and transcription processes.
  • Enzyme Interaction : The oxazole ring may interact with various enzymes, inhibiting their activity and leading to therapeutic effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4,5-dihydrooxazole exhibit broad-spectrum antifungal activity. For instance:

  • Compounds similar to this compound have shown effective inhibition against Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 μg/mL .
  • Other tested strains include Cryptococcus neoformans and Aspergillus fumigatus, which also exhibited notable sensitivity with MIC values between 0.25 and 2 μg/mL .

Anticancer Activity

The compound's potential as an anticancer agent is under investigation. Preliminary results suggest that it may inhibit tumor growth by affecting cell cycle regulation and inducing apoptosis in cancer cells.

Case Studies

  • Study on Antifungal Activity :
    • A series of 4-phenyl-4,5-dihydrooxazole derivatives were synthesized and tested for antifungal properties.
    • Results indicated that certain derivatives showed high metabolic stability in human liver microsomes and low inhibitory effects on CYP3A4 and CYP2D6 enzymes, suggesting a favorable safety profile for further development .
  • Anticancer Research :
    • In vitro studies have shown that compounds structurally related to this compound can induce apoptosis in various cancer cell lines through the activation of caspase pathways.

Research Findings Summary Table

Study Focus Findings Reference
Antifungal ActivityEffective against Candida albicans (MIC: 0.03 - 0.5 μg/mL)
Antifungal ActivityEffective against Cryptococcus neoformans (MIC: 0.25 - 2 μg/mL)
Anticancer PotentialInduces apoptosis in cancer cell lines
Metabolic StabilityHigh stability in human liver microsomes

Q & A

Basic: What are the established synthetic methodologies for (4S,5R)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole, and how are stereochemical outcomes controlled?

Answer:
The synthesis typically involves three stages: (1) preparation of the oxazoline core from enantiomerically pure precursors, (2) introduction of the quinolin-2-yl moiety, and (3) purification via crystallization. A validated approach (adapted from similar oxazoline syntheses) uses (S)-(+)-2-Phenylglycinol as a chiral starting material to enforce the (4S,5R) configuration . Key steps include:

  • Step 1: Condensation of (S)-(+)-2-Phenylglycinol with benzaldehyde derivatives under acidic conditions to form the dihydrooxazole ring.
  • Step 2: Palladium-catalyzed coupling or nucleophilic substitution to introduce the quinolin-2-yl group.
  • Step 3: Recrystallization from ethanol/water mixtures to achieve >99% purity.

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